[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
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Overview
Description
[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromobenzyl group attached to an imidazole ring, which is further linked to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves multiple steps:
Bromination: : The starting material, benzylamine, undergoes bromination to introduce the bromo group at the 3-position of the benzene ring.
Imidazole Formation: : The brominated benzylamine is then reacted with an imidazole derivative under specific conditions to form the imidazole ring.
Methanamine Attachment: : Finally, the imidazole ring is modified to attach the methanamine group, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production process is scaled up to ensure higher yields and purity. This involves the use of reactors and controlled environments to maintain the reaction conditions. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromobenzyl group can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: : The imidazole ring can be reduced to form a different imidazole derivative.
Substitution: : The bromo group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Nucleophiles such as sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed
Oxidation: : 3-Bromobenzyl carboxylic acid derivatives.
Reduction: : Reduced imidazole derivatives.
Substitution: : Various substituted imidazole compounds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial properties.
Medicine: : Studied for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: : Employed in the synthesis of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which [1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride exerts its effects involves interaction with molecular targets and pathways. The bromobenzyl group can interact with enzymes or receptors, leading to biological responses. The imidazole ring can chelate metal ions, influencing various biochemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features. Similar compounds include:
3-Bromobenzylamine hydrochloride: : Similar in having a bromobenzyl group but lacks the imidazole ring.
Imidazole derivatives: : Similar in having an imidazole ring but lack the bromobenzyl group.
Properties
IUPAC Name |
[1-[(3-bromophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3.ClH/c12-10-3-1-2-9(4-10)6-15-7-11(5-13)14-8-15;/h1-4,7-8H,5-6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPVAHFDYGMPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(N=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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